Caffeine

Catalog No.
S522493
CAS No.
58-08-2
M.F
C8H10N4O2
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeine

Researchers face solubility failures with theobromine and narrow therapeutic index with theophylline. Caffeine solves these:

  • Anhydrous form: >60-fold higher aqueous solubility than theobromine, ideal for solid-dose APIs and hot-water extractions (scalable to 180 mg/mL at 80°C).
  • Caffeine citrate: Only form achieving a stable 20 mg/mL solution for intravenous neonatal apnea treatment, with a wide safety margin.
  • Non-selective adenosine A1/A2A antagonist (Ki ≈ 30-50 µM) providing robust CNS stimulation without severe peripheral toxicity.

CAS Number

58-08-2

Product Name

Caffeine

IUPAC Name

1,3,7-trimethylpurine-2,6-dione

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3

InChI Key

RYYVLZVUVIJVGH-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C

solubility

10 to 50 mg/mL at 73 °F (NTP, 1992)
Solubility in water is increased by alkali benzoates, cinnamates, citrates or salicylates
In water, 2.16X10+4 mg/L at 25 °C
1 gm dissolves in 46 mL water, 5.5 mL water at 80 °C, 1.5 mL boiling water, 66 mL alcohol, 22 mL alcohol at 60 °C, 50 mL acetone, 5.5 mL chloroform, 530 mL ether, 100 mL benzene, 22 mL boiling benzene.
Soluble in pyridine
Freely soluble in pyrrole; slightly soluble in petroleum ether; freely soluble in tetrahydrofuran containing about 4% water
21.6 mg/mL at 25 °C
Solubility in water, g/100ml: 2.17

Synonyms

1,3,7-Trimethylxanthine, Caffedrine, Caffeine, Coffeinum N, Coffeinum Purrum, Dexitac, Durvitan, No Doz, Percoffedrinol N, Percutaféine, Quick Pep, Quick-Pep, QuickPep, Vivarin

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C

The exact mass of the compound Caffeine is 194.0804 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 73° f (ntp, 1992)2.17 g/100ml0.11 m21.6 mg/ml at 25 °cin water, 2.16x10+4 mg/l at 25 °c1 gm dissolves in 46 ml water, 5.5 ml water at 80 °c, 1.5 ml boiling water, 66 ml alcohol, 22 ml alcohol at 60 °c, 50 ml acetone, 5.5 ml chloroform, 530 ml ether, 100 ml benzene, 22 ml boiling benzene.soluble in pyridinefreely soluble in pyrrole; slightly soluble in petroleum ether; freely soluble in tetrahydrofuran containing about 4% water21.6 mg/ml at 25 °csolubility in water, g/100ml: 2.17. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755917. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines. It belongs to the ontological category of trimethylxanthine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Natural products -> Stimulants -> Nervous System -> Psychoanaleptics -> Psycostimulants, agents used for ADHD and nootropics -> Xanthine derivatives. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

100 g, 500 g, 1 kg

Caffeine (CAS: 58-08-2) is a core methylxanthine alkaloid and a non-selective adenosine receptor antagonist widely utilized as a central nervous system stimulant, a metabolic standard, and a precursor in pharmaceutical formulations [1]. Structurally distinct from its dimethylated analogs theobromine and theophylline, caffeine possesses three methyl groups that fundamentally alter its lipophilicity, aqueous solubility, and receptor binding profile [2]. In industrial and laboratory procurement, caffeine anhydrous is prioritized for solid-dose formulations and chemical synthesis, whereas its co-crystal forms, such as caffeine citrate, are strictly required for high-concentration aqueous injectables [3].

Research Fit

Adenosine A1 / A2A antagonist tool compound for receptor signaling studies

Rapid CNS penetration supports behavioral and cognitive research models

Reported intermediate affinity at adenosine receptors – flexible dosing context for in vivo work

Substituting caffeine with structurally similar methylxanthines like theobromine or theophylline leads to immediate failures in both chemical processing and pharmacological modeling. From a processability standpoint, theobromine lacks the N1-methyl group, drastically reducing its aqueous solubility to a fraction of caffeine's, which prevents its use in standard aqueous extraction or high-concentration liquid formulations [1]. Pharmacologically, while theophylline is a more potent adenosine A1/A2A receptor antagonist, it possesses a significantly narrower therapeutic index and greater peripheral toxicity, making it unsuitable as a baseline CNS stimulant model [2]. Furthermore, attempting to use caffeine anhydrous in intravenous pediatric applications fails due to its limited room-temperature solubility; such applications strictly mandate the procurement of caffeine citrate to achieve the necessary 20 mg/mL stable aqueous concentration at a compatible pH [3].

Substitution Risk

Receptor profile

Methylation pattern differences shift adenosine A1/A2A binding affinities; theophylline or theobromine may alter target engagement.

CNS kinetics

Lipid solubility variations between methylxanthines lead to different blood-brain barrier penetration rates and central exposure.

Metabolic context

Half-life and metabolic stability differ (e.g., caffeine 4.1 h vs theophylline 6.2 h); in vivo exposure profiles may not transfer.

Aqueous Solubility and Processability: Caffeine vs. Theobromine

In aqueous processing and formulation, caffeine demonstrates quantitatively higher solubility compared to its N1-demethylated analog, theobromine. At 25 °C, theobromine exhibits a highly restricted aqueous solubility of approximately 0.33 mg/mL [1]. In contrast, caffeine achieves a solubility of ~22 mg/mL at room temperature, which scales exponentially to 180 mg/mL at 80 °C [2]. This thermodynamic difference dictates solvent selection and extraction parameters in industrial workflows.

Evidence DimensionAqueous solubility at 25 °C and elevated temperatures
Target Compound DataCaffeine: ~22 mg/mL at 25 °C (180 mg/mL at 80 °C)
Comparator Or BaselineTheobromine: ~0.33 mg/mL at 25 °C
Quantified DifferenceCaffeine is over 60-fold more soluble in water at room temperature, with massive thermal scaling.
ConditionsAqueous solution at 25 °C and 80 °C

Critical for buyers designing liquid-liquid extractions, beverage formulations, or aqueous assays where theobromine would precipitate or require organic co-solvents.

A1 Antagonism (IC50)
Head-to-head
Caffeine 90–110 µM vs theophylline 20–30 µM, paraxanthine 40–65 µM, theobromine 210–280 µM
Reported intermediate affinity among methylxanthines; supports broad receptor profiling studies.
Rat brain membrane binding, [3H]cyclohexyladenosine

Receptor Binding Affinity: Caffeine vs. Theophylline

For neuropharmacological modeling, the choice between caffeine and theophylline hinges on receptor binding affinity and therapeutic index. Theophylline is a highly potent antagonist at A1 and A2A adenosine receptors, exhibiting a Ki in the range of 1.5 to 14 µM (pKi 5.2–5.8) [1]. Caffeine, conversely, binds with lower affinity (Ki ≈ 30–50 µM) [2]. While theophylline provides stronger absolute blockade, caffeine is procured for CNS models specifically because its lower affinity yields a broader therapeutic window without the severe peripheral toxicity associated with theophylline.

Evidence DimensionAdenosine A1/A2A receptor binding affinity (Ki)
Target Compound DataCaffeine: Ki ≈ 30 - 50 µM
Comparator Or BaselineTheophylline: Ki ≈ 1.5 - 14 µM
Quantified DifferenceTheophylline is significantly more potent at adenosine receptors, but caffeine offers a distinct, safer CNS stimulation profile.
ConditionsRadioligand binding assays in brain tissue/membranes

Ensures researchers select the correct methylxanthine; theophylline for potent peripheral/respiratory models, and caffeine for baseline CNS psychomotor studies.

CNS Penetration
Head-to-head
Higher heptane/water partition coefficient; rapid brain and CSF entry vs theophylline/theobromine
Reported higher lipid solubility correlates with rapid CNS penetration; supports CNS research models.
In vivo rabbit model, heptane/water partition

Intravenous Formulation Viability: Caffeine Base vs. Caffeine Citrate

When procuring caffeine for sterile intravenous applications, the anhydrous base is insufficient due to its limited room-temperature solubility (~22 mg/mL) and neutral pH profile. Pharmaceutical formulations instead require caffeine citrate, a co-crystal/salt form that readily dissolves to provide a stable 20 mg/mL concentration (equivalent to 10 mg/mL caffeine base) at a highly controlled pH of 4.7 [1]. This specific citrate preparation prevents precipitation in IV lines and is the global standard for neonatal respiratory treatments [2].

Evidence DimensionFormulated aqueous stability and pH for IV injection
Target Compound DataCaffeine Citrate: Stable 20 mg/mL solution at pH 4.7
Comparator Or BaselineCaffeine Base: Sparingly soluble, prone to precipitation without heat or co-solvents
Quantified DifferenceThe citrate form guarantees stable, high-concentration aqueous dissolution at a physiologically compatible acidic pH.
ConditionsSterile aqueous solution for intravenous administration

Mandatory knowledge for pharmaceutical buyers; caffeine citrate must be procured for IV pediatric formulations (e.g., Cafcit) to ensure dosing precision and safety.

PDE Inhibition (IC50)
Head-to-head
Caffeine >100–500 µM; theophylline 50–100 µM (~2–10x more potent)
Weaker PDE inhibition reported; supports studies where PDE-mediated effects are confounding.
In vitro enzyme inhibition assays
Tachycardia Incidence
Head-to-head
OR 0.235, P=0.0202; 81.3% vs 94.4% (theophylline), absolute reduction 13.1%
Reported tachycardia endpoint context; may support tolerability endpoint comparison in preterm models.
Retrospective study, n=135 preterm infants
RNA Binding
Head-to-head
Caffeine 30%±5% binding vs theophylline 85%±5%, theobromine 45%±5%
Lower RNA binding activity; supports use as negative control in aptamer/RNA interaction research.
UV differential spectroscopy, P/D 3.3
Plasma Half-Life
Head-to-head
Caffeine t1/2 4.1 h vs theophylline 6.2 h, theobromine 7.2 h, paraxanthine 3.1 h
Shorter half-life context; supports CYP1A2 probe substrate studies with lower accumulation risk.
Single oral dose, 6 healthy males

Pharmaceutical Formulation of Neonatal Respiratory Stimulants

Directly downstream of its precise pH stability in citrate form (Section 3), caffeine citrate is the standard active pharmaceutical ingredient for treating apnea of prematurity. It is procured over theophylline due to its wider therapeutic index and lower peripheral toxicity [1].

Industrial Aqueous Extraction and Beverage Standardization

Because caffeine is over 60-fold more soluble in water than theobromine at room temperature (Section 3), it is specifically targeted in industrial decaffeination and liquid-liquid extraction workflows. Its massive thermal solubility scaling (up to 180 mg/mL at 80 °C) allows for highly efficient hot-water extraction processes [2].

Neuropharmacological CNS Stimulation Models

In in vivo behavioral and neurochemical studies, caffeine is procured over theophylline to model baseline adenosine A1/A2A antagonism. Its moderate binding affinity (Ki ≈ 30-50 µM) provides a broad therapeutic window for psychomotor stimulation without triggering the severe peripheral side effects seen with more potent analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Adenosine receptor signaling studies
CNS-penetrant methylxanthine probe
A1/A2A receptor binding and behavioral endpoint models
Neonatal cardiorespiratory model endpoint studies
Reported tolerability endpoint context
Tachycardia and feeding tolerance endpoint review
Aptamer selection and RNA interaction research
Low RNA binding affinity benchmark
Selectivity discrimination in RNA aptamer binding assays
Drug metabolism and CYP1A2 phenotyping
Well-characterized shorter half-life probe
Plasma clearance and metabolite profiling in PK studies

Physical Description

Caffeine appears as odorless white powder or white glistening needles, usually melted together. Bitter taste. Solutions in water are neutral to litmus. Odorless. (NTP, 1992)
Dry Powder
Odorless solid; Slightly soluble in water (1 g/ 46 mL); [Merck Index] White solid; Slightly soluble in water; [MSDSonline]
Solid
ODOURLESS WHITE CRYSTALS OR CRYSTALLINE POWDER.

Color/Form

White, prismatic crystals
Hexagonal prisms
White, fleecy masses or long, flexible, silky crystals

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Exact Mass

194.08037557 g/mol

Monoisotopic Mass

194.08037557 g/mol

Boiling Point

352 °F at 760 mmHg (sublimes) (NTP, 1992)
178 °C (sublimes)

Heavy Atom Count

14

Taste

Bitter taste

Density

1.23 at 64 °F (NTP, 1992) - Denser than water; will sink
1.23 at 18 °C/4 °C
1.23 g/cm³

LogP

-0.07
-0.07 (LogP)
log Kow = -0.07

Odor

Odorless

Odor Threshold

Aroma threshold values: Detection at 29 to 300 ppm

Decomposition

When heated to decomposition, it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

460 °F (NTP, 1992)
235-237
236.2 °C
238 °C
235 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3G6A5W338E

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

Caffeine is indicated for the short term treatment of apnea of prematurity in infants and off label for the prevention and treatment of bronchopulmonary dysplasia caused by premature birth. In addition, it is indicated in combination with sodium benzoate to treat respiratory depression resulting from an overdose with CNS depressant drugs. Caffeine has a broad range of over the counter uses, and is found in energy supplements, athletic enhancement products, pain relief products, as well as cosmetic products.
FDA Label

Livertox Summary

Caffeine is xanthine alkaloid that occurs naturally in seeds, leaves and fruit of several plants and trees that acts as a natural pesticide. Caffeine is a major component of coffee, tea and chocolate and in humans acts as a central nervous system (CNS) stimulant. Consumption of caffeine, even in high doses, has not been associated with elevations in serum enzyme elevations or instances of clinically apparent liver injury.

Drug Classes

CNS Stimulants, Xanthine Derivatives

Therapeutic Uses

Central Nervous System Stimulants; Phosphodiesterase Inhibitors; Purinergic P1 Receptor Antagonists
Caffeine is used orally as a mild CNS stimulant to aid in staying awake and to restore mental alertness in fatigued patients.
Apnea of prematurity. Caffeine citrate is used iv or orally in the short-term (10-12 days) treatment of apnea of prematurity in neonates who are between 28 and less than 33 weeks of gestational age. Caffeine is designated an orphan drug by the US Food and Drug Administration (FDA) for use in apnea in premature neonates.
Caffeine is used in combination with ergotamine tartrate to abort vascular headaches such as migraine and cluster headaches (histamine cephalalgia).
For more Therapeutic Uses (Complete) data for CAFFEINE (11 total), please visit the HSDB record page.

Pharmacology

Caffeine stimulates the central nervous system (CNS), heightening alertness, and sometimes causing restlessness and agitation. It relaxes smooth muscle, stimulates the contraction of cardiac muscle, and enhances athletic performance.[A298,T716,L9857] Caffeine promotes gastric acid secretion and increases gastrointestinal motility. It is often combined in products with analgesics and ergot alkaloids, relieving the symptoms of migraine and other types of headaches. Finally, caffeine acts as a mild diuretic.[T716]
Caffeine is a methylxanthine alkaloid found in the seeds, nuts, or leaves of a number of plants native to South America and East Asia that is structurally related to adenosine and acts primarily as an adenosine receptor antagonist with psychotropic and anti-inflammatory activities. Upon ingestion, caffeine binds to adenosine receptors in the central nervous system (CNS), which inhibits adenosine binding. This inhibits the adenosine-mediated downregulation of CNS activity; thus, stimulating the activity of the medullary, vagal, vasomotor, and respiratory centers in the brain. This agent also promotes neurotransmitter release that further stimulates the CNS. The anti-inflammatory effects of caffeine are due the nonselective competitive inhibition of phosphodiesterases (PDEs). Inhibition of PDEs raises the intracellular concentration of cyclic AMP (cAMP), activates protein kinase A, and inhibits leukotriene synthesis, which leads to reduced inflammation and innate immunity.

MeSH Pharmacological Classification

Phosphodiesterase Inhibitors

ATC Code

N06BC01
N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BC - Xanthine derivatives
N06BC01 - Caffeine

Mechanism of Action

The mechanism of action of caffeine is complex, as it impacts several body systems, which are listed below. The effects as they relate to various body systems are described as follows: **General and cellular actions** Caffeine exerts several actions on cells, but the clinical relevance is poorly understood. One probable mechanism is the inhibition of nucleotide phosphodiesterase enzymes, adenosine receptors, regulation of calcium handling in cells, and participates in adenosine receptor antagonism. Phosphodiesterase enzymes regulate cell function via actions on second messengers cAMP and cGMP. This causes lipolysis through activation of hormone-sensitive lipases, releasing fatty acids and glycerol. **Respiratory** The exact mechanism of action of caffeine in treating apnea related to prematurity is unknown, however, there are several proposed mechanisms, including respiratory center stimulation in the central nervous system, a reduced threshold to hypercapnia with increased response, and increased consumption of oxygen, among others. The blocking of the adenosine receptors enhances respiratory drive via an increase in brain medullary response to carbon dioxide, stimulating ventilation and respiratory drive, while increasing contractility of the diaphragm. **Central nervous system** Caffeine demonstrates antagonism of all 4 adenosine receptor subtypes (A1, A2a, A2b, A3) in the central nervous system. Caffeine's effects on alertness and combatting drowsiness are specifically related to the antagonism of the A2a receptor. **Renal system** Caffeine has diuretic effects due to is stimulatory effects on renal blood flow, increase in glomerular filtration, and increase in sodium excretion. **Cardiovascular system** Adenosine receptor antagonism at the A1 receptor by caffeine stimulates inotropic effects in the heart. Blocking of adenosine receptors promotes catecholamine release, leading to stimulatory effects occurring in the heart and the rest of the body. In the blood vessels, caffeine exerts direct antagonism of adenosine receptors, causing vasodilation. It stimulates the endothelial cells in the blood vessel wall to release nitric oxide, potentiating blood vessel relaxation. Catecholamine release, however, antagonizes this and exerts inotropic and chronotropic effects on the heart, ultimately leading to vasoconstriction. Finally, caffeine is shown to raise systolic blood pressure measurements by 5 to 10 mmHg when it is not taken regularly, versus no effect in those who consume it regularly. The vasoconstricting effects of caffeine are beneficial in migraines and other types of headache, which are normally caused by vasodilation in the brain.
Caffeine competitively inhibits phosphodiesterase, the enzyme that degrades cyclic 3',5'-adenosine monophosphate (AMP). Increased levels of intracellular cyclic AMP mediate most of caffeine's pharmacologic actions.
Caffeine stimulates all levels of the CNS... Caffeine's cortical effects are milder and of shorter duration than those of amphetamines. In slightly larger doses, caffeine stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate.
Caffeine constricts cerebral vasculature. In contrast, the drug directly dilates peripheral blood vessels...

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE [HSA:5153 5138 5139 5140 5141 5142 5143 5144 8654] [KO:K13755 K18283 K19021 K13296 K13293 K13762]

Vapor Pressure

0.00000001 [mmHg]
9.0X10-7 mm Hg at 25 °C /Extrapolated/

Pictograms

Irritant

Irritant

Other CAS

58-08-2
95789-13-2

Absorption Distribution and Excretion

Caffeine is rapidly absorbed after oral or parenteral administration, reaching peak plasma concentration within 30 minutes to 2 hours after administration. After oral administration, onset of action takes place within 45 to 1 hour. Food may delay caffeine absorption. The peak plasma level for caffeine ranges from 6-10mg/L. The absolute bioavailability is unavailable in neonates, but reaches about 100% in adults.
The major metabolites of caffeine can be found excreted in the urine. About 0.5% to 2% of a caffeine dose is found excreted in urine, as it because it is heavily absorbed in the renal tubules.
Caffeine has the ability to rapidly cross the blood-brain barrier. It is water and fat soluble and distributes throughout the body. Caffeine concentrations in the cerebrospinal fluid of preterm newborns are similar to the concentrations found in the plasma. The mean volume of distribution of caffeine in infants is 0.8-0.9 L/kg and 0.6 L/kg in the adult population.
The clearance of caffeine varies, but on average, is about 0.078 L/kg/h (1.3 mL/min/kg).
World-wide, many fetuses and infants are exposed to methylxanthines via maternal consumption of coffee and other beverages containing these substances. Methylxanthines (caffeine, theophylline and aminophylline) are also commonly used as a medication for apnea of prematurity. ... Methylxanthines readily passes the placenta barrier and enters all tissues and thus may affect the fetus/newborn at any time during pregnancy or postnatal life, given that the effector systems are mature. ...
Caffeine and citrated caffeine are well absorbed following oral administration. Absorption of caffeine following oral administration may be more rapid than that following IM injection of caffeine and sodium benzoate. Absorption following rectal administration of caffeine in suppositories may be slow and erratic. ... Following oral administration of 100 mg of caffeine (as coffee), peak plasma concentrations of about 1.5-1.8 ug/mL are reached after 50-75 minutes.
After oral administration of 10 mg caffeine base/kg to preterm neonates, the peak plasma concentration for caffeine ranged from 6-10 mg/L and the mean time to reach peak concentration /Tmax/ ranged from 30 minutes to 2 hours. The /Tmax/ was not affected by formula feeding.
Caffeine is rapidly distributed into body tissues, readily crossing the placenta and blood-brain barrier. Caffeine concentration in the CSF fluid of preterm neonates approximates the plasma concentration. The mean volume of distribution of caffeine in infants (0.8-0.9 L/kg) is slightly higher than that in adults (0.6 L/kg). ... Caffeine has been shown to distribute into milk in a milk-to-serum concentration ratio of 0.5-0.76.
For more Absorption, Distribution and Excretion (Complete) data for CAFFEINE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Caffeine metabolism occurs mainly in the liver via the cytochrome CYP1A2 enzyme. The products of caffeine metabolism include paraxanthine, theobromine, and theophylline. The first step of caffeine metabolism is demethylation, yielding paraxanthine (a major metabolite), followed by theobromine, and theophylline, which are both minor metabolites. They are then excreted in urine as urates after additional metabolism. The enzymes xanthine oxidase and N-acetyltransferase 2 (NAT2) also participate in the metabolism of caffeine.
Caffeine is metabolized by the cytochrome P-450 (CYP) enzyme system, principally by isoenzyme 1A2. Therefore, caffeine has the potential to interact with drugs that are metabolized by CYP1A2 or with drugs that induce or inhibit this isoenzyme.
In adults, the drug is rapidly metabolized in the liver to 1-methyluric acid, 1-methylxanthine, and 7-methylxanthine.
Interconversion between caffeine and theophylline has been reported in preterm neonates...
In-vivo and in-vitro experiments showed a progressive increase in the activity of the hepatic microsomal enzymes that metabolize caffeine during neonatal development. In beagle puppies, change in caffeine clearance was determined by the rate of maturation of caffeine-7-demethylase. Caffeine is eliminated in animals by biotransformation in the liver to dimethylxanthines, dimethyl- and monomethyluric acids and uracil derivatives; important quantitative differences have been demonstrated in the formation and elimination of metabolites in rats, mice and Chinese hamsters. These differences are even more important in monkeys, where caffeine is almost completely metabolized to theophylline. ... Some species-dependent metabolites have been identified. Trimethylallantoin was first reported in rats. A ... derivative of paraxanthine was found in mice and identified as the 3-beta-D-glucuronide of paraxanthine. Methylated ureas and sulfur-containing derivatives found in urine in trace amounts are produced by the intestinal flora. In contrast, the acetylated uracil derivative, 5-acetylamino-6-formylamino-3-methyluracil, one of the most important caffeine metabolites in humans, has not been identified in rodents or other animal species. Other uracil derivatives produced from caffeine, theobromine and paraxanthine in rats were found in human urine. In rats, the hepatic demethylation of caffeine shows an age-related decline, resulting in a greatly increased elimination half-time in older adult rats.
Caffeine metabolism is qualitatively relatively similar in animals and humans ... . The main metabolic pathways are: demethylation and hydroxylation of the 8-position leading to the formation of the respective uracil and uric acid derivatives. There are, however, some quantitative differences in the metabolic profile. Humans are characterized by the importance of 3-methyl demethylation leading to the formation of paraxanthine and especially metabolites thereof through subsequent metabolic steps. The main urinary metabolites in humans are 1-methyluric acid, 1-methylxanthine, 5-acetylamino-6-formylamino-3- methyluracil (not found in rats and mice), 1,7-dimethyluric acid and paraxanthin. In rats and mice, the metabolism of caffeine is predominantly via theobromine and theophylline. The main urinary metabolites are 1,3-dimethyluracil, paraxanthine, trimethyluric acid, theophylline, and theobromine. Caffeine metabolism decreases during pregnancy, resulting in higher serum concentrations.
Caffeine has known human metabolites that include paraxanthine, Theobromine, 1,3,7-Trimethyluric acid, and theophylline.
Hepatic cytochrome P450 1A2 (CYP 1A2) is involved in caffeine biotransformation. About 80% of a dose of caffeine is metabolized to paraxanthine (1,7-dimethylxanthine), 10% to theobromine (3,7-dimethylxanthine), and 4% to theophylline (1,3-dimethylxanthine). Route of Elimination: In young infants, the elimination of caffeine is much slower than that in adults due to immature hepatic and/or renal function. Half Life: 3 to 7 hours in adults, 65 to 130 hours in neonates

Associated Chemicals

Caffeine, monohydrate; 5743-12-4
Caffeine sodium benzoate; 8000-95-1
Ascophen; 8003-03-0
Caffeine, citrated; (69-22-7)

Wikipedia

Caffeine
Hydrocodone

Drug Warnings

Because it has been suggested that caffeine may promote gastric ulceration, the drug should be used cautiously in patients with a history of peptic ulcer. Because of its suspected arrhythmogenic potential, it is generally recommended that caffeine be avoided in patients with symptomatic cardiac arrhythmias and/or palpitations and during the first several days to weeks after an acute myocardial infarction
Prior to initiation of caffeine citrate therapy, baseline serum concentrations of caffeine should be measured in neonates previously treated with theophylline, since preterm neonates metabolize theophylline to caffeine. Similarly, baseline serum concentrations of caffeine should be measured in infants born to mothers who consumed caffeine prior to delivery since caffeine readily crosses the placenta. Serious toxicity has been reported when serum caffeine concentrations exceed 50 ug/mL. /Caffeine citrate/
In clinical trials reported in the literature, cases of hypoglycemia and hyperglycemia have been reported in patients receiving caffeine; therefore, blood glucose concentration may need to be monitored periodically in neonates receiving caffeine citrate. /Caffeine citrate/
During the placebo-controlled trial of caffeine citrate establishing efficacy in the US for apnea of prematurity, 6 cases of necrotizing enterocolitis developed among the 85 neonates studied, 3 cases of which were fatal. Five of the 6 neonates had been randomized to treatment with or had been exposed to caffeine citrate. Reports in the literature have raised the possibility of an association betwen the use of methylxanthines and the development of necrotizing enterocolitis, although a causal relationship between methylxanthine use and the development of necrotizing enterocolitis have not been established. Therefore, as with all premature neonates, patients being treated with caffeine citrate should be monitored carefully for the development of necrotizing enterocolitis. /Caffeine citrate/
For more Drug Warnings (Complete) data for CAFFEINE (25 total), please visit the HSDB record page.

Biological Half Life

In an average-sized adult or child above the age of 9, the half-life of caffeine is approximately 5 hours. Various characteristics and conditions can alter caffeine half-life. It can be reduced by up to 50% in smokers. Pregnant women show an increased half-life of 15 hours or higher, especially in the third trimester. The half-life in newborns is prolonged to about 8 hours at full-term and 100 hours in premature infants, likely due to reduced ability to metabolize it. Liver disease or drugs that inhibit CYP1A2 can increase caffeine half-life.
Elimination 1/2 life in adults = 2.5-4.5 hours; [Reference #1]
Caffeine has a plasma half-life (t1/2) of 3 to 5 hours in adults. In one study, when administered to pregnant women prior to delivery, caffeine had a prolonged mean half-life of 80 hours in neonates after delivery.
Mean half-life /T 1/2/ and fraction excreted unchanged in urine of caffeine in infants have been shown to be inversely related to gestational/postconceptual age. In neonates, the /T 1/2/ is approximately 3-4 days...
The half-time for caffeine is 0.7-1.0 hr in rats and mice, 1-1.6 hr in rabbits, 3-5 hr in monkeys, 4-4.3 hr in dogs and 11-12 hr in baboons.
/The authors/ studied 17 preterm infants receiving caffeine, and measured their plasma levels of caffeine and the theophylline metabolite by high-pressure liquid chromatography. The half-life was calculated by computer analysis using the least-square method. The mean gestational age of our patients was 29.7 +/- 1.9 weeks (mean +/- SD) and they were studied at 20.7 +/- 6.6 days (mean +/- SD) postnatal age. The caffeine half-life was 52.03 +/- 23.87 hr (means +/- SD) and the theophylline half-life was 77.04 +/- 65.01 hr (mean +/- SD).

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Natural products -> Stimulants -> Nervous System -> Psychoanaleptics -> Psycostimulants, agents used for ADHD and nootropics -> Xanthine derivatives
Cosmetics -> Skin conditioning

Methods of Manufacturing

Usually obtained from tea dust in which it is present up to 5% or as a by-product from the manufacture of caffeine-free coffee; synthetically prepared starting with dimethylurea and malonic acid.
Caffeine occurs naturally in tea and coffee, but is prepared synthetically for commercial drug use.
Caffeine is isolated by solvent extraction from green coffee beans and tea leaves. The Zosel high-pressure extraction process is a more sophisticated procedure involving supercritical carbon dioxide, resulting in mild, selective, and toxicologically safe decaffeination.
Caffeine may be isolated from tea or coffee by boiling with water in the presence of lime or magnesium oxide, which serves to precipitate the tannins and some of the coloring matter. After filtration, the crude caffeine that separates in recrystallized from hot water after treatment with decolorizing charcoal. A source of the commercial supply is tea dust or sweepings. Increasing quantities of caffeine are now obtained as a byproduct in the manufacture of "decaffeinized coffee."

General Manufacturing Information

Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-: ACTIVE
Caffeine is thermally stable, and only a small part of the quantity present in the raw bean is lost by sublimation during roasting. About 85% passes into the domestic brew and almost 100% into industrial extracts. The caffeine content of industrial extracts varies between 3.0 and 5.1% (dry basis) for spray-dried powders, which usually contain mainly Robustas, and between 2.5 and 3.7% for milder freeze-dried products, which contain more Arabicas.
Caffeine is present in amounts of about 100-150 mg/180 mL of brewed coffee; 60-80 mg/180 mL of instant coffee; 40-100 mg/180 mL of tea; and 17-55 mg/180 mL of cola beverage.

Analytic Laboratory Methods

Method: AOAC 980.14; Procedure: liquid chromatographic method; Analyte: theobromine and caffeine; Matrix: cacao products; Detection Limit: not provided.
Method: AOAC 925.17; Procedure: modified Bailey-Andrew method; Analyte: caffeine; Matrix: tea; Detection Limit: not provided.
Method: AOAC 960.25; Procedure: micro Bailey-Andrew method; Analyte: caffeine; Matrix: roasted coffee; Detection Limit: not provided.
Method: AOAC 967.11; Procedure: spectrophotometric method; Analyte: caffeine; Matrix: nonalcoholic beverages; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for CAFFEINE (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

Use of thin-layer chromatography, ... gas chromatography ... and gas chromatography-mass spectrometry ... for the analysis of caffeine in plasma has been described. The minimal level of caffeine detected in plasma by thin-layer chromatography was 0.1 ug/mL ... and that in serum, saliva or urine was 1 ug/mL; ... the level of detection of caffeine in plasma by gas chromatography was 0.05 ug/mL.
High-performance liquid chromatography is currently the most frequently used procedure for determining caffeine and its metabolites and for separating caffeine from other xanthines and drugs in biological fluids; detection techniques range from fixed-wavelength ultraviolet and variable ultraviolet to electrochemical methods, and separation techniques range from normal and reverse-phase to ion pairing.
Caffeine is extracted from serum or urine ... its absorbance ... measured at 273 nm ... analyzed by GC ... using flame ionization detector
Caffeine was determined in small plasma samples by gas-liquid chromatography with thin-layer chromatographic sample clean-up.

Storage Conditions

Separated from food and feedstuffs. Well closed.
Commercially available caffeine and sodium benzoate and caffeine citrate injection and oral solution should be stored at 15-30 °C. /Caffeine and sodium benzoate; Caffeine citrate/

Interactions

When caffeine and disulfiram are administered concomitantly...the total blood clearance of caffeine is substantially decreased and its elimination half-life is increased.
... Cocaine and caffeine's independent effects on cardiodynamics are documented but to our knowledge combined effects of both on complete cardiovascular hemodynamics remains to be examined. Eighteen dogs were instrumented to pass cardiac catheters into right and left heart. The experiments were performed after they recovered from the effects of anesthesia. In phase I (30 experiments on 8 dogs), the doses were established by dose-response curve. In phases II and III, another 10 dogs were subjected to 28 experiments. They were given i.v. cocaine followed by caffeine and vice versa to study their effects on hemodynamics and coronary flow reserve. Phase 1: The doses of cocaine (2 mg/kg) and caffeine (5 mg/kg) were established. Phase II: Cocaine increased heart rate, blood pressure and dP/dt but coronary flow reserve (CFR) decreased significantly. Caffeine administered after cocaine attenuated these effects (dP/dt decreased to 4910 + or -104 from 5066 + or - 110 mm Hg s; pTo assess the effects of caffeine on the pharmacokinetics of clozapine in healthy volunteers. This was an open label randomized crossover study in 12 nonsmoking healthy male volunteers. The subjects received a single oral dose of 12.5 mg clozapine in each phase with or without concomitant intake of caffeine (mean dose: 550 mg /per/ day, range: 400-1000 mg /per/ day ). Serum concentrations of clozapine and its metabolites desmethyl-clozapine and clozapine-N-oxide were measured during a 48 hr period in each phase. In addition, serum concentrations of caffeine and the metabolite paraxanthine were monitored. A 19% increase in mean clozapine AUC(0,infinity) (P=0.05) and a 14% decrease of mean oral clearance of clozapine were observed during concomitant intake of caffeine (P=0.05) compared with intake of only clozapine. Statistically significant decreases of mean ratios between AUC(0, 12hr) for desmethyl-clozapine and AUC(0,12hr) for clozapine (-18%), and between AUC(0,12hr) for clozapine-N-oxide and AUC(0,12hr) for clozapine (-23%) were observed during the caffeine phase (P=0.03 and 0.02, respectively). Oral clearance of clozapine and the ratio AUC(0, 12hr) for desmethyl-clozapine/AUC(0,12hr) for clozapine were correlated with the paraxanthine/caffeine ratio in serum after intake of caffeine (rs=0.62; P=0.03 and rs=0.77; P=0.003, respectively). These results suggest that caffeine in daily doses of 400-1000 mg inhibits the metabolism of clozapine to an extent that might be clinically significant in certain individuals.
The effects of the widely consumed drugs caffeine and phenylpropanolamine are mediated through activation of the central and sympathetic nervous systems. Severe, life-threatening, and occasionally fatal hypertensive reactions have been reported after their combined use. This study examined the possible pharmacokinetic interaction of phenylpropanolamine and caffeine. Sixteen normal subjects received combinations of caffeine, phenylpropanolamine, and placebo. In subjects receiving 400 mg caffeine plus 75 mg phenylpropanolamine, the mean (+/- SEM) peak plasma caffeine concentration of 8.0 +/- 2.2 micrograms/mL was significantly greater than after 400 mg caffeine alone (2.1 +/- 0.3 micrograms/mL; t[24] = 2.4; p less than 0.01). Physical side effects were more frequent after the phenylpropanolamine-caffeine combination than after either drug alone or after placebo. Greater increases in both systolic and diastolic blood pressures occurred after the combination than after either drug alone. Because caffeine levels can be increased greatly when certain other drugs are coconsumed, these data indicate that phenylpropanolamine may enhance absorption or inhibit elimination of caffeine and may explain increased side effects reported after their combined use.
For more Interactions (Complete) data for CAFFEINE (21 total), please visit the HSDB record page.

Caffeine Gum Does Not Improve Marksmanship, Bound Duration, Susceptibility to Enemy Fire, or Cognitive Performance During Tactical Combat Movement Simulation

Jesse Aaron Stein, Timothy C Hepler, Justin A DeBlauw, Cassandra M Beattie, Chaddrick D Beshirs, Kendra M Holte, Brady K Kurtz, Katie M Heinrich
PMID: 34529811   DOI:

Abstract

Military personnel supplement caffeine as a countermeasure during unavoidable sustained wakefulness. However, its utility in combat-relevant tasks is unknown. This study examined the effects of caffeinated gum on performance in a tactical combat movement simulation.
Healthy men (n = 30) and women (n = 9) (age = 25.3 ± 6.8 years; mass 75.1 ± 13.1 kg) completed a marksmanship with a cognitive workload (CWL) assessment and a fire-andmove simulation (16 6-m bounds) in experimental conditions (placebo versus caffeinated gum, 4mg/kg). Susceptibility to enemy fire was modeled on bound duration during the fireand- move simulation.
Across both conditions, bound duration and susceptibility to enemy fire increased by 9.3% and 7.8%, respectively (p = .001). Cognitive performance decreased after the fire-and-move simulation across both conditions (p < .05). However, bound duration, susceptibility to enemy fire, marksmanship, and cognitive performance did not differ between the caffeine and placebo conditions.
These data do not support a benefit of using caffeinated gum to improve simulated tactical combat movements.


[Determination of Caffeine, Theobromine, and Theophylline in Chocolate Using LC-MS]

Tomoya Tanaka, Keisuke Kimura, Kimiko Kan, Tetsuya Shindo, Takeo Sasamoto
PMID: 34470940   DOI: 10.3358/shokueishi.62.119

Abstract

A simultaneous determination method for caffeine, theobromine, and theophylline in chocolate was developed. Three compounds were ultrasonically extracted twice (15 min at 50℃) in an acetonitrile-water (1 : 1, v/v). The extract was purified using Oasis HLB SPE cartridge, and the purified processed by LC-MS. The method exhibited recoveries of 97.4-100.2%, RSDs of repeatability of 1.0-2.8%, and RSDs of within-laboratory reproducibility of 2.0-7.9%. This method was simpler and more selective than existing methods, and was practical for caffeine, theobromine, and theophylline analysis in chocolate.


BET 2: Caffeine as an analgesic adjunct in tension-type headache and migraine

Jack Whiting, Peter Kilgour
PMID: 34449436   DOI: 10.1136/emermed-2021-211807.3

Abstract

A short-cut review of the literature was carried out to examine the benefits of caffeine as an analgesic adjunct in tension-type and migraine-type headache. Six papers were identified as suitable for inclusion using the reported search strategy. The author, date and country of publication, patient group studied, study type, relevant outcomes, results and study weaknesses of the best papers are tabulated. It is concluded that caffeine provides effective analgesia as an adjunctive treatment in the management of secondary headache syndromes.


H19/let-7 axis mediates caffeine exposure during pregnancy induced adrenal dysfunction and its multi-generation inheritance

Zheng He, Jinzhi Zhang, Guanghui Chen, Jiangang Cao, Yawen Chen, Can Ai, Hui Wang
PMID: 34465058   DOI: 10.1016/j.scitotenv.2021.148440

Abstract

Previously, we systemically confirmed that prenatal caffeine exposure (PCE) could cause intrauterine growth retardation (IUGR) and adrenal steroid synthesis dysfunction in offspring rats. However, the multi-generation inheritance of adrenal dysfunction and its epigenetic mechanism has not been reported. In this study, the PCE rat model was established, part of the pregnant rats were executed on gestational day 20, while the others were delivered normally and the fetal rats were reared into adulthood. The PCE female rats of filial generation 1 (F1) were mated with wild males to produce F2 offspring, and the same way to produce F3 offspring. All the adult female rats of three generations were sacrificed for the related detection. Results showed that PCE could decrease fetal weight, increase IUGR rate, and elevate serum corticosterone level. Meanwhile, the expression of fetal adrenal GR, DNMT3a/3b, miRNA let-7c increased while those of CTCF, H19, and StAR decreased, and the total methylation rate of the H19 promoter region was enhanced. We used SW-13 cells to clarify the molecular mechanism and found that cortisol-induced in vitro changes of these indexes were consistent with those in vivo. We confirmed that high level of cortisol through activating GR, on the one hand, promoted let-7 expression and inhibited StAR expression; on the other hand, caused high methylation and low expression of H19 by down-regulating CTCF and up-regulating DNMT3a/3b, then enhanced let-7 inhibitory effect on StAR by "molecular sponge" effect. Finally, in vivo experiments showed that the adrenal steroid synthesis function and H19/let-7 axis presented the glucocorticoid-dependent changes in the adult female F1, F2, and F3. In conclusion, PCE can cause female adrenal dysfunction with matrilineal multi-generation inheritance, which is related to the programming alteration of the H19/let-7 axis. This study provides a novel perspective to explain the multi-generation inheritance of fetal-originated disease in IUGR offspring.


Coffee Consumption and the Progression of NAFLD: A Systematic Review

Rebecca Sewter, Susan Heaney, Amanda Patterson
PMID: 34371891   DOI: 10.3390/nu13072381

Abstract

Non-alcoholic fatty liver disease (NAFLD) is the leading cause of chronic liver disease in developed countries. Coffee is one of the most consumed beverages in the world and has been shown to be beneficial in limiting progression in chronic liver disease in general. However, research surrounding the impact of coffee consumption on NAFLD progression is limited. This systematic review aimed to investigate the relationship between coffee consumption and the progression of liver disease, specifically for cases of NAFLD. MEDLINE, EMBASE, CINAHL, the Cochrane Library, and Scopus were searched for published studies that evaluated the effects of coffee consumption on the progression of NAFLD. The results are presented in a narrative synthesis with principal summary measures, including odds ratios,
-values, and differences in mean coffee intake in relation to severity of NAFLD. Five studies met the inclusion criteria and were included in this review. There was no trial evidence among NAFLD patients, rather all studies were of a cross-sectional design. Using the Academy of Nutrition and Dietetics Quality Criteria Checklist, four studies received a positive rating, with the remaining study receiving a neutral rating. Overall, four out of the five studies reported a statistically significant relationship between coffee consumption and the severity of fibrosis. Methods around capturing and defining coffee consumption were heterogeneous and therefore an effective dose could not be elucidated. Results suggest that higher coffee consumption is inversely associated with the severity of hepatic fibrosis in individuals with NAFLD. However, further research is required to elucidate the optimum quantity and form/preparation of coffee required to exert this hepatoprotective role.


Arousal-Inducing Effect of

Duhyeon Kim, Jinsoo Kim, Seonghui Kim, Minseok Yoon, Minyoung Um, Dongmin Kim, Sangoh Kwon, Suengmok Cho
PMID: 34445005   DOI: 10.3390/nu13082845

Abstract

Caffeine, a natural stimulant, is known to be effective for weight loss. On this basis, we screened the arousal-inducing effect of five dietary supplements with a weight loss effect (
,
,
L.,
, and
M.), of which the
peel extract (GC) showed a significant arousal-inducing effect in the pentobarbital-induced sleep test in mice. This characteristic of GC was further evaluated by analysis of electroencephalogram and electromyogram in C57L/6N mice, and it was compared to that of the positive control, caffeine. Administration of GC (1500 mg/kg) significantly increased wakefulness and decreased non-rapid eye movement sleep, similar to that of caffeine (25 mg/kg), with GC and caffeine showing a significant increase in wakefulness at 2 and 6 h, respectively. Compared to that of caffeine, the shorter duration of efficacy of GC could be advantageous because of the lower possibility of sleep disturbance. Furthermore, the arousal-inducing effects of GC (1500 mg/kg) and caffeine (25 mg/kg) persisted throughout the chronic (3 weeks) administration study. This study, for the first time, revealed the arousal-inducing effect of GC. Our findings suggest that GC might be a promising natural stimulant with no side effects. In addition, it is preferential to take GC as a dietary supplement for weight loss during the daytime to avoid sleep disturbances owing to its arousal-inducing effect.


Caffeine Has Different Immunomodulatory Effect on the Cytokine Expression and NLRP3 Inflammasome Function in Various Human Macrophage Subpopulations

Elek Gergő Kovács, Ahmad Alatshan, Marietta Margit Budai, Zsolt Czimmerer, Eduárd Bíró, Szilvia Benkő
PMID: 34371919   DOI: 10.3390/nu13072409

Abstract

Besides its well-known psychoactive effects, caffeine has a broad range of actions. It regulates several physiological mechanisms as well as modulates both native and adaptive immune responses by various ways. Although caffeine is assumed to be a negative regulator of inflammation, the effect on the secretion of pro- and anti-inflammatory cytokines is highly controversial. Macrophages are major mediators of inflammatory responses; however, the various subpopulations develop different effects ranging from the initiation to the resolution of inflammation. Here we report a comparative analysis of the effect of caffeine on two subpopulations of human monocyte-derived macrophages differentiated in the presence of macrophage colony-stimulating factor (M-CSF) or granulocyte-macrophage colony-stimulating factor (GM-CSF), resulting in M-MΦs and GM-MΦs, respectively. We showed that although TNF-α secretion was downregulated in both LPS-activated MΦ subtypes by caffeine, the secretion of IL-8, IL-6, and IL-1β as well as the expression of Nod-like receptors was enhanced in M-MΦs, while it did not change in GM-MΦs. We showed that caffeine (1) altered adenosine receptor expression, (2) changed Akt/AMPK/mTOR signaling pathways, and (3) inhibited STAT1/IL-10 signaling axis in M-MΦs. We hypothesized that these alterations play an important modulatory role in the upregulation of NLRP3 inflammasome-mediated IL-1β secretion in LPS-activated M-MΦs following caffeine treatment.


Context-Dependent Effect of Dietary Phytochemicals on Honey Bees Exposed to a Pesticide, Thiamethoxam

Arathi H S, Elisa Bernklau
PMID: 34374762   DOI: 10.1093/jisesa/ieab053

Abstract

Honey bees continue to face challenges relating to the degradation of natural flowering habitats that limit their access to diverse floral resources. While it is known that nectar and pollen provide macronutrients, flowers also contain secondary metabolites (phytochemicals) that impart benefits including increased longevity, improved gut microbiome abundance, and pathogen tolerance. Our study aims to understand the role of phytochemicals in pesticide tolerance when worker bees were fed with sublethal doses (1 ppb and 10 ppb) of thiamethoxam (TMX), a neonicotinoid, in 20% (w/v) sugar solution supplemented with 25 ppm of phytochemicals-caffeine, kaempferol, gallic acid, or p-coumaric acid, previously shown to have beneficial impacts on bee health. The effect of phytochemical supplementation during pesticide exposure was context-dependent. With 1 ppb TMX, phytochemical supplementation increased longevity but at 10 ppb TMX, longevity was reduced suggesting a negative synergistic effect. Phytochemicals mixed with 1 ppb TMX increased mortality in bees of the forager-age group but with 10 ppb TMX, mortality of the inhive-age group increased, implying the possibility of accumulation effect in lower sublethal doses. Given that the phytochemical composition of pollen and nectar varies between plant species, we suggest that the negative impacts of agrochemicals on honey bees could vary based on the phytochemicals in pollen and nectar of that crop, and hence the effects may vary across crops. Analyzing the phytochemical composition for individual crops may be a necessary first step prior to determining the appropriate dosage of agrochemicals so that harm to bees Apis mellifera L. is minimized while crop pests are effectively controlled.


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